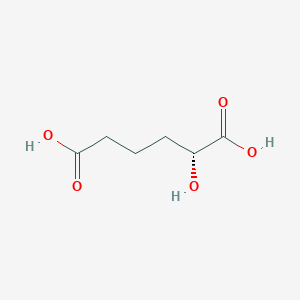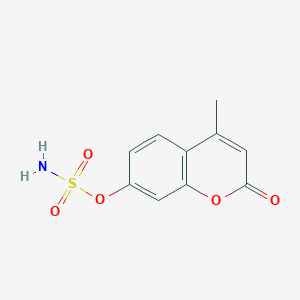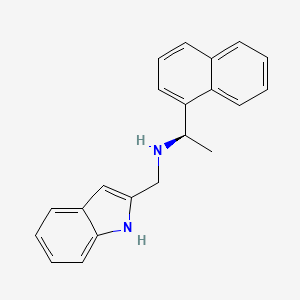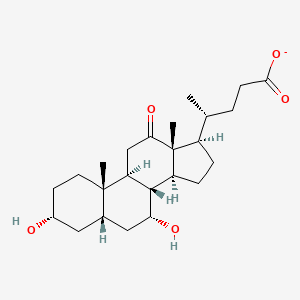
Palbinone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Palbinone has a wide range of scientific research applications:
Chemistry: this compound is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds.
Biology: In biological research, this compound is used to investigate its effects on cellular processes, particularly its anti-inflammatory properties.
Medicine: this compound shows promise in the treatment of inflammatory diseases due to its ability to inhibit interleukin-1 beta. .
Mécanisme D'action
Target of Action
Palbinone, a novel terpenoid compound derived from Paeoniae Radix Alba, has been identified to primarily target the Janus kinase (JAK)1 . JAK1 is a crucial component of the JAK-STAT signaling pathway, which plays a significant role in cell proliferation, differentiation, cell migration, and apoptosis.
Mode of Action
This compound interacts with its target, JAK1, by binding to the ATP binding site of JAK1 . This interaction results in the inhibition of JAK1, thereby acting as a potential inhibitor of JAK1 . This inhibition can lead to the modulation of the JAK-STAT signaling pathway, affecting various cellular processes.
Biochemical Pathways
The inhibition of JAK1 by this compound affects several biochemical pathways. The primary pathways influenced include the IL-17 signaling pathway, Th17 cell differentiation, and the FoxO, ErbB, and TNF signaling pathways . These pathways play a critical role in immune response, inflammation, and various other cellular functions.
Result of Action
The inhibition of JAK1 by this compound leads to the modulation of various cellular processes. In vitro and in vivo studies have demonstrated that this compound exerts its anti-inflammatory role via the inhibition of JAK1 . This anti-inflammatory effect can be particularly beneficial in conditions characterized by inflammation, such as rheumatoid arthritis .
Analyse Biochimique
Biochemical Properties
Palbinone plays a crucial role in biochemical reactions, particularly in the inhibition of 3α-hydroxysteroid dehydrogenase (3α-HSD) in rat liver cytosol . This enzyme is responsible for the conversion of 3α-hydroxysteroids to their corresponding ketones, a key step in steroid metabolism. This compound interacts with 3α-HSD by binding to its active site, thereby inhibiting its activity. This interaction is facilitated by the presence of nicotinamide adenine dinucleotide phosphate (NADPH), which acts as a cofactor in the reaction .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of 3α-HSD can lead to altered levels of steroid hormones, which in turn can affect cell signaling pathways and gene expression. Additionally, this compound’s impact on steroid metabolism can influence cellular energy balance and metabolic processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of 3α-HSD, leading to enzyme inhibition. This binding interaction is facilitated by the structural compatibility between this compound and the enzyme’s active site. The inhibition of 3α-HSD by this compound results in decreased conversion of 3α-hydroxysteroids to ketones, thereby altering the levels of these metabolites within the cell. This change in metabolite levels can subsequently influence gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and altered steroid metabolism. These effects are consistent in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits 3α-HSD without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including liver toxicity and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to steroid metabolism. It interacts with enzymes such as 3α-HSD and cofactors like NADPH. By inhibiting 3α-HSD, this compound affects the metabolic flux of steroid hormones, leading to altered levels of these metabolites. This can have downstream effects on various physiological processes, including hormone regulation and energy metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in target tissues, such as the liver. The transport and distribution of this compound are crucial for its inhibitory effects on 3α-HSD and its overall impact on steroid metabolism .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytosol, where it interacts with 3α-HSD. This localization is directed by specific targeting signals and post-translational modifications that ensure this compound reaches its site of action. The cytosolic localization of this compound is essential for its inhibitory activity and its effects on cellular metabolism .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La palbinone est principalement isolée des racines de Paeonia albiflora. Le processus d'extraction comprend plusieurs étapes :
Extraction : Les racines sont séchées et broyées en une poudre fine. Cette poudre est ensuite soumise à une extraction par solvant à l'aide d'éthanol ou de méthanol.
Filtration et concentration : L'extrait est filtré pour éliminer les résidus solides, puis concentré sous pression réduite afin d'obtenir un extrait brut.
Méthodes de production industrielle : Bien que la production industrielle de la this compound ne soit pas largement documentée, il est probable que l'extraction à grande échelle suit des étapes similaires à celles des méthodes de laboratoire, avec des optimisations en termes d'efficacité et de rendement.
Analyse Des Réactions Chimiques
Types de réactions : La palbinone subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former différents dérivés, qui peuvent présenter des activités biologiques variées.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound, modifiant potentiellement ses propriétés inhibitrices.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Divers réactifs, y compris les halogènes et les agents alkylants, sont utilisés dans des conditions contrôlées.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des alcools ou des alcanes .
4. Applications de la recherche scientifique
La this compound a une large gamme d'applications de recherche scientifique :
Chimie : La this compound est étudiée pour ses propriétés chimiques uniques et son potentiel en tant que précurseur pour la synthèse d'autres composés bioactifs.
Biologie : En recherche biologique, la this compound est utilisée pour étudier ses effets sur les processus cellulaires, en particulier ses propriétés anti-inflammatoires.
Médecine : La this compound s'avère prometteuse dans le traitement des maladies inflammatoires en raison de sa capacité à inhiber l'interleukine-1 bêta. .
5. Mécanisme d'action
La this compound exerce ses effets en inhibant l'activité de la forme réduite de la 3α-hydroxystéroïde déshydrogénase liée au nicotinamide adénine dinucléotide phosphate. Cette enzyme joue un rôle crucial dans le métabolisme des stéroïdes. De plus, la this compound inhibe l'interleukine-1 bêta des monocytes humains, un acteur clé de la réponse inflammatoire. En ciblant ces voies moléculaires, la this compound présente une activité anti-inflammatoire significative .
Composés similaires :
Paeonilactone-B : Un autre terpénoïde isolé de Paeonia albiflora, connu pour son activité inhibitrice sur la 3α-hydroxystéroïde déshydrogénase.
Paeoniflorine : Un glycoside également dérivé d'espèces de Paeonia, aux propriétés anti-inflammatoires et immunomodulatrices.
Comparaison : La this compound est unique en raison de sa puissante activité inhibitrice sur l'interleukine-1 bêta des monocytes humains, qui n'est pas aussi prononcée dans des composés similaires tels que la paeonilactone-B et la paeoniflorine. Cette spécificité fait de la this compound un composé précieux pour les thérapies anti-inflammatoires ciblées .
Comparaison Avec Des Composés Similaires
Paeonilactone-B: Another terpenoid isolated from Paeonia albiflora, known for its inhibitory activity on 3 alpha-hydroxysteroid dehydrogenase.
Paeoniflorin: A glycoside also derived from Paeonia species, with anti-inflammatory and immunomodulatory properties.
Comparison: Palbinone is unique due to its potent inhibitory activity on human monocyte interleukin-1 beta, which is not as pronounced in similar compounds like paeonilactone-B and paeoniflorin. This specificity makes this compound a valuable compound for targeted anti-inflammatory therapies .
Propriétés
IUPAC Name |
(3S,5R,8R,9R,10S,14S)-3,17-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9-hexahydro-1H-cyclopenta[a]phenanthrene-15,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-19(2)13-8-11-21(4)14(20(13,3)10-9-15(19)23)7-6-12-16(24)17(25)18(26)22(12,21)5/h6-7,13-15,23-24H,8-11H2,1-5H3/t13-,14+,15-,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAKLFLISZCITK-PPAUHQMUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C=CC4=C(C(=O)C(=O)C43C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2C=CC4=C(C(=O)C(=O)[C@]43C)O)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139954-00-0 | |
| Record name | (3β,5α)-3,17-Dihydroxy-4,4,8,14-tetramethyl-18-norandrosta-11,13(17)-diene-15,16-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139954-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PALBINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TXG6F287LT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-[(3R)-3-[(1S)-1-aminoethyl]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methylquinazoline-2,4-dione](/img/structure/B1242819.png)

![1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphoethanolamine](/img/structure/B1242822.png)


![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-[(1-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-4-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1242827.png)

